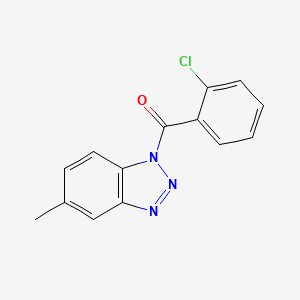
(3S,4S)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, also known as (3S,4S)-MOPC, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a member of the tetrahydroisoquinoline class of molecules and is characterized by its four-ring structure. The molecule has been studied for its ability to act as an inhibitor of enzymes, as well as its potential to modulate the activity of certain receptors.
科学研究应用
(3S,4S)-MOPC has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in the regulation of inflammation. In addition, (3S,4S)-MOPC has been shown to act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. This has led to its potential use as a tool to study the function of these receptors, as well as to develop new therapeutic agents that target these receptors.
作用机制
The mechanism of action of (3S,4S)-MOPC is still not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme and preventing it from catalyzing the formation of prostaglandins. In addition, it has been suggested that (3S,4S)-MOPC may act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,4S)-MOPC are not yet fully understood. However, it has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2) and to modulate the activity of certain G-protein coupled receptors. This suggests that (3S,4S)-MOPC may have potential applications in the treatment of inflammation and other diseases that are regulated by these receptors.
实验室实验的优点和局限性
The synthesis of (3S,4S)-MOPC is relatively straightforward and efficient, making it a useful tool for laboratory experiments. In addition, its ability to act as an inhibitor of COX-2 and to modulate the activity of certain G-protein coupled receptors makes it a useful tool for studying the function of these receptors and developing new therapeutic agents. However, the mechanism of action of (3S,4S)-MOPC is still not fully understood, and further research is needed to elucidate its exact mechanism of action.
未来方向
There are a number of potential future directions for research on (3S,4S)-MOPC. These include further investigation into its mechanism of action, as well as its potential applications in the treatment of inflammation and other diseases. In addition, further research is needed to determine the full range of its biochemical and physiological effects. Finally, further research is needed to develop new synthetic methods for synthesizing (3S,4S)-MOPC, as well as to optimize its structure for its potential therapeutic applications.
合成方法
The synthesis of (3S,4S)-MOPC is a multi-step process that involves the coupling of two different molecules. The first step involves the reaction of (3S,4S)-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (THIQ) with methyl iodide to form a methyl ester intermediate. This intermediate is then reacted with sodium hydride to form the desired product, (3S,4S)-MOPC. This synthesis method has been described in detail in a number of publications, and is considered to be a reliable and efficient method for synthesizing (3S,4S)-MOPC.
属性
IUPAC Name |
(3S,4S)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18-15(11-7-3-2-4-8-11)14(17(20)21)12-9-5-6-10-13(12)16(18)19/h2-10,14-15H,1H3,(H,20,21)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTJXHMXPMPPBX-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B6432166.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6432178.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide](/img/structure/B6432183.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6432191.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6432193.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea](/img/structure/B6432205.png)


![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6432230.png)
![4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6432236.png)

![2,4,6-trimethyl-8-phenyl-5lambda5-[1,3]thiazolo[3,4-a]pyrimidin-5-ylium perchlorate](/img/structure/B6432252.png)
![2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6432258.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6432259.png)